Torquatone
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Overview
Description
Torquatone: is an acylphloroglucinol derivative found in the essential oils of various Eucalyptus species . It has a molecular formula of C₁₆H₂₄O₄ and a molecular weight of 280.3594 g/mol . This compound is known for its unique chemical structure and diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Torquatone can be synthesized starting from 2,4,6-trinitro-m-xylene . The synthetic route involves the following steps :
Reduction: of 2,4,6-trinitro-m-xylene to using .
Reaction: of dimethyl phloroglucinol with in the presence of to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with potential scaling up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Torquatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve or under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Scientific Research Applications
Torquatone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of torquatone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that this compound can modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Torquatone is compared with other similar compounds, such as:
Jensenone: Another acylphloroglucinol derivative with similar structural features but different biological activities.
Baeckeol: A related compound with distinct chemical properties and applications.
Uniqueness: this compound’s unique chemical structure and diverse applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
3567-96-2 |
---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)8-12(17)13-15(19-6)10(3)14(18-5)11(4)16(13)20-7/h9H,8H2,1-7H3 |
InChI Key |
PYUCCSKQLHUKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)CC(C)C)OC)C)OC |
Origin of Product |
United States |
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